REACTION_CXSMILES
|
C1(P([C:25]2[CH:30]=[CH:29]C=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(O)CCO.C(O)C=C.N.[CH2:41]([NH:44][CH2:45][CH:46]=[CH2:47])[CH:42]=[CH2:43]>Cl[Pd]Cl.O>[CH2:41]([NH2:44])[CH:42]=[CH2:43].[CH2:41]([N:44]([CH2:29][CH:30]=[CH2:25])[CH2:45][CH:46]=[CH2:47])[CH:42]=[CH2:43]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)NCC=C
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
8.5 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
tetramethyl hydroxide
|
Quantity
|
9.1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
PdCl2
|
Quantity
|
1.8 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
3.6 mg
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
was carried out at 110° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.5 mmol | |
AMOUNT: MASS | 0.2 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(CC=C)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.7 mmol | |
AMOUNT: MASS | 0.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |